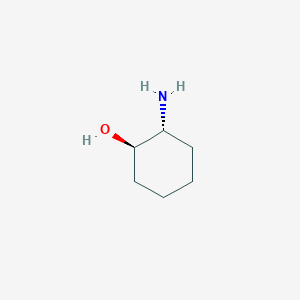
Ácido 2-fluorofenilacético
Descripción general
Descripción
2-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
2-Fluorophenylacetic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
Target of Action
It is known to be used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 f nmr spectroscopy .
Mode of Action
It is known to interact with its targets to determine the enantiomeric composition of chiral, nonracemic compounds .
Biochemical Pathways
It has been used in the synthesis of thiazolino[3,2- c ]pyrimidin-5,7-diones .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is sparingly soluble in chloroform and slightly soluble in methanol .
Result of Action
It is known to be used in the synthesis of various compounds and as a chiral derivatizing agent .
Action Environment
It is recommended to be stored in a sealed container in a cool, dry place .
Análisis Bioquímico
Biochemical Properties
2-Fluorophenylacetic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine
Cellular Effects
It has been observed that Pseudomonas putida, when engineered to express a defluorinase enzyme, can grow on 2-Fluorophenylacetic acid . The growth yield was significantly lowered by 41% with 2-Fluorophenylacetic acid compared to other substrates . This suggests that 2-Fluorophenylacetic acid may have an impact on cellular metabolism and gene expression.
Metabolic Pathways
It is known that Pseudomonas putida can metabolize 2-Fluorophenylacetic acid when engineered to express a defluorinase enzyme
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid. This process typically uses fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of 2-Fluorophenylacetic acid often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the fluorination process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Phenylacetic acid: The parent compound without the fluorine substitution.
4-Fluorophenylacetic acid: A positional isomer with the fluorine atom at the para position.
3-Fluorophenylacetic acid: Another positional isomer with the fluorine atom at the meta position.
Uniqueness: 2-Fluorophenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers and the parent compound .
Propiedades
IUPAC Name |
2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTRFSADOICSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060007 | |
| Record name | Benzeneacetic acid, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-82-1 | |
| Record name | (2-Fluorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 451-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2W3C5ER3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-Fluorophenylacetic acid in organic synthesis?
A1: 2-Fluorophenylacetic acid serves as a versatile building block in organic synthesis. It is a key starting material for the synthesis of Prasugrel [, ], an antiplatelet drug. The synthesis typically involves a Grignard reaction with isopropylmagnesium bromide, followed by a cyclopropanation reaction and subsequent halogenation []. Additionally, 2-Fluorophenylacetic acid can undergo ortho-C-H olefination in the presence of a palladium catalyst and a suitable ligand, leading to the formation of (E)-2-(2-(3-ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid [].
Q2: Can 2-Fluorophenylacetic acid be used to determine the enantiomeric purity of chiral compounds?
A2: Yes, (R)-2-Fluorophenylacetic acid (AFPA) has proven useful in determining the enantiomeric purity and configuration of β-amino alcohols []. This application stems from its ability to form diastereomeric derivatives with chiral alcohols, which can be distinguished and analyzed using fluorine-19 NMR spectroscopy. This method is particularly relevant in the analysis of β-blockers, highlighting the compound's utility in pharmaceutical analysis.
Q3: Have there been any studies on resolving racemic mixtures of alpha-halo carboxylic acids using 2-Fluorophenylacetic acid derivatives?
A3: While 2-Fluorophenylacetic acid itself hasn't been directly used, a closely related compound, O,O'-dibenzoyltartaric acid (DBTA), has shown promise in the copper(II)-mediated resolution of racemic alpha-halo carboxylic acids []. Although 2-Fluorophenylacetic acid wasn't directly involved in the resolution process, the study demonstrated the potential of chiral auxiliaries in resolving similar racemic mixtures. Further research could explore if 2-Fluorophenylacetic acid derivatives, with appropriate modifications, can also function as effective resolving agents.
Q4: What are the potential advantages of the optimized synthesis of Prasugrel utilizing 2-Fluorophenylacetic acid?
A4: The optimized synthesis of Prasugrel, starting from 2-Fluorophenylacetic acid, offers several advantages over previously reported methods []. These include the elimination of toxic solvents and reagents, leading to a more environmentally friendly process. Additionally, the optimized route boasts a shorter synthetic sequence, reducing the number of steps from seven to five. This streamlining of the synthesis, combined with the use of milder reaction conditions, results in a significant increase in the overall yield of Prasugrel from 35.5% to 72.9% [], making it more efficient and cost-effective for potential industrial production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















